molecular formula C10H11ClN2O5 B1273889 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate CAS No. 137044-55-4

9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate

Cat. No.: B1273889
CAS No.: 137044-55-4
M. Wt: 274.66 g/mol
InChI Key: QFLISURJTPOAJI-UHFFFAOYSA-N
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Description

9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by a pyrido[1,2-a]pyrimidine core with hydroxyl and methyl substituents, and it forms a perchlorate salt. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrido[1,2-a]pyrimidine core. This can be achieved through the reaction of 2-aminopyridine with a suitable diketone under acidic conditions.

    Introduction of Hydroxyl and Methyl Groups: The hydroxyl and methyl groups are introduced through selective functionalization reactions. For instance, methylation can be performed using methyl iodide in the presence of a base, while hydroxylation can be achieved through oxidation reactions.

    Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the hydroxylated and methylated pyrido[1,2-a]pyrimidine with perchloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes and its potential as a therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to form stable salts makes it useful in various applications, including electronics and photonics.

Mechanism of Action

The mechanism by which 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the methyl groups may influence the compound’s hydrophobic interactions. The perchlorate anion can also play a role in stabilizing the compound and influencing its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidine: Without the perchlorate anion, this compound may have different solubility and stability properties.

    2,4-Dimethylpyrido[1,2-a]pyrimidine: Lacks both the hydroxyl group and the perchlorate anion, making it less reactive and potentially less useful in certain applications.

Uniqueness

9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate is unique due to the combination of its hydroxyl and methyl groups with the perchlorate anion. This combination provides a balance of reactivity, stability, and solubility, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClHO4/c1-7-6-8(2)12-5-3-4-9(13)10(12)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLISURJTPOAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC=[N+]12)O)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385170
Record name 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137044-55-4
Record name 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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